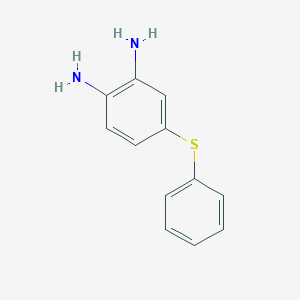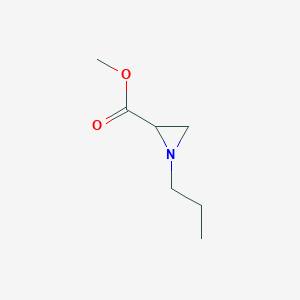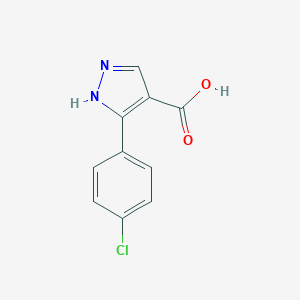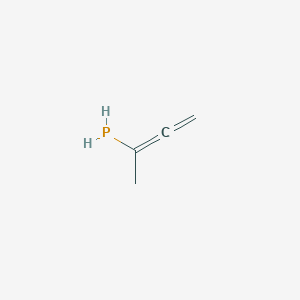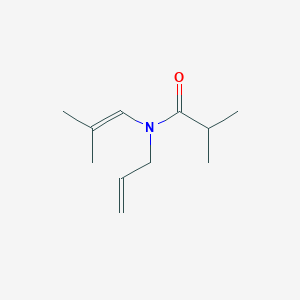
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) is an organic compound with a complex structure It is a derivative of propanamide, featuring multiple methyl and propenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- typically involves the use of Grignard reagents. One common method includes the reaction of 2-methyl-1-propenylmagnesium bromide with appropriate amide precursors under controlled conditions . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Grignard reactions, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield simpler amides or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where one of the propenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler amides or hydrocarbons.
Applications De Recherche Scientifique
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-propenylmagnesium bromide: A Grignard reagent used in the synthesis of similar compounds.
2-Methyl-1-phenyl-1-propene: Another compound with a similar propenyl group structure.
Uniqueness
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- is unique due to its specific arrangement of methyl and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
135535-73-8 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3 |
Clé InChI |
FOBFMNDEHOOREC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
SMILES canonique |
CC(C)C(=O)N(CC=C)C=C(C)C |
Synonymes |
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


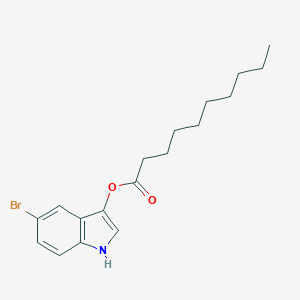

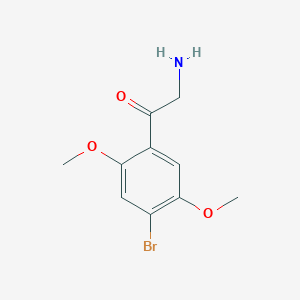
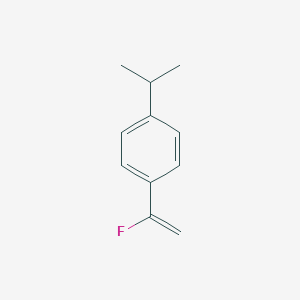



![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
